Hyoscyamine

Descripción general

Descripción

Es un metabolito secundario que se encuentra en ciertas plantas de la familia Solanaceae, incluyendo la belladona, la mandrágora, las trompetas de ángel, la hierba mora y la Atropa belladonna (belladona) . Daturina (sulfato) es el isómero levorrotatorio de la atropina y a veces se le llama levo-atropina .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La daturina (sulfato) se puede sintetizar mediante la extracción de hiosciamina de plantas de la familia Solanaceae. El proceso de extracción implica el uso de solventes como etanol o metanol para aislar el alcaloide del material vegetal . La hiosciamina aislada se convierte entonces a su forma de sulfato haciendo reaccionar con ácido sulfúrico en condiciones controladas .

Métodos de Producción Industrial: La producción industrial de daturina (sulfato) implica la extracción a gran escala de fuentes vegetales, seguida de la purificación y conversión a la forma de sulfato. El proceso generalmente incluye pasos como la maceración, la extracción con solvente, la filtración y la cristalización para obtener daturina (sulfato) pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La daturina (sulfato) experimenta diversas reacciones químicas, incluyendo:

Oxidación: La daturina (sulfato) se puede oxidar para formar ácido trópico y tropina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de nitrógeno, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para las reacciones de sustitución.

Productos Principales:

Oxidación: Ácido trópico y tropina.

Reducción: Derivados alcohólicos de la daturina (sulfato).

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Hyoscyamine functions by antagonizing muscarinic acetylcholine receptors, which leads to decreased gastrointestinal motility and secretions. It selectively inhibits M2 receptors primarily, which results in increased heart rate and reduced glandular secretions. This mechanism underlies its therapeutic applications in various medical conditions, including gastrointestinal disorders, bladder spasms, and respiratory issues .

Medical Applications

This compound's medical uses can be categorized into several key areas:

- Gastrointestinal Disorders :

- Genitourinary Disorders :

- Neurological Disorders :

- Preoperative Use :

- Toxicology :

Case Studies

A review of clinical trials highlights the efficacy of this compound in various applications:

- Gastrointestinal Trials :

- Neurological Applications :

- Preoperative Use :

Comparative Data Table

The following table summarizes the primary applications of this compound along with their respective indications and mechanisms:

| Application Area | Indications | Mechanism |

|---|---|---|

| Gastrointestinal | IBS, diverticulitis, peptic ulcers | Decreases motility and gastric secretion |

| Genitourinary | Bladder spasms, interstitial cystitis | Relaxes smooth muscle |

| Neurological | Parkinson's disease | Reduces cholinergic overactivity |

| Preoperative | Secretions control during anesthesia | Decreases saliva and respiratory secretions |

| Toxicology | Cholinesterase inhibitor toxicity | Reverses muscarinic effects |

Mecanismo De Acción

La daturina (sulfato) ejerce sus efectos principalmente a través de sus propiedades antimuscarínicas. Actúa como un antagonista competitivo de los receptores muscarínicos de acetilcolina, inhibiendo así la acción de la acetilcolina en estos receptores . Esto conduce a una reducción de los espasmos del músculo liso, disminución de las secreciones glandulares y otros efectos anticolinérgicos . Los objetivos moleculares incluyen los receptores muscarínicos en el tracto gastrointestinal, la vejiga, el corazón y el sistema nervioso central .

Compuestos Similares:

Atropina: Una mezcla racémica de hiosciamina y su enantiómero, utilizada para aplicaciones médicas similares.

Ciclobenzaprina: Un relajante muscular con propiedades anticolinérgicas, utilizado para aliviar los espasmos musculares.

Unicidad: La daturina (sulfato) es única debido a su forma isomérica específica (levorrotatoria) y su perfil farmacológico distinto. Tiene una mayor afinidad por los receptores muscarínicos en comparación con su mezcla racémica, atropina . Esto la hace particularmente eficaz en el tratamiento de ciertas condiciones médicas con menos efectos secundarios .

Comparación Con Compuestos Similares

Atropine: A racemic mixture of hyoscyamine and its enantiomer, used for similar medical applications.

Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, used primarily for motion sickness and postoperative nausea.

Cyclobenzaprine: A muscle relaxant with anticholinergic properties, used to relieve muscle spasms.

Uniqueness: Daturine (sulfate) is unique due to its specific isomeric form (levorotary) and its distinct pharmacological profile. It has a higher affinity for muscarinic receptors compared to its racemic mixture, atropine . This makes it particularly effective in treating certain medical conditions with fewer side effects .

Actividad Biológica

Hyoscyamine is a tropane alkaloid primarily derived from plants in the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. This compound exhibits significant biological activity, particularly as an anticholinergic agent, affecting various physiological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, therapeutic applications, and case studies.

This compound functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), which are critical in mediating parasympathetic nervous system responses. The primary actions include:

- Competitive Antagonism : this compound competes with acetylcholine for binding to mAChRs, thereby inhibiting its effects.

- Target Receptors : It affects multiple muscarinic receptor subtypes (M1, M2, M3, M4, M5), leading to diverse physiological outcomes:

Pharmacokinetics

- Absorption : this compound is well-absorbed via oral and sublingual routes.

- Half-life : Approximately 3.5 hours.

- Metabolism : Primarily unmetabolized; small amounts are hydrolyzed into tropine and tropic acid.

- Excretion : Mostly eliminated unchanged in urine .

Therapeutic Applications

This compound is indicated for various medical conditions:

- Gastrointestinal Disorders : Treatment of functional gastrointestinal disorders, reducing spasms and motility.

- Pain Management : Alleviation of biliary and renal colic.

- Respiratory Conditions : Management of acute rhinitis by reducing secretions .

Case Study 1: Developmental Toxicity in Zebrafish

A study investigated the effects of this compound on zebrafish embryos, revealing that exposure led to significant metabolic disturbances. The findings suggested that this compound disrupts normal developmental processes and metabolism in aquatic organisms, highlighting potential ecological risks associated with its use .

Case Study 2: Prenatal Exposure Effects

Research focused on prenatal exposure to this compound derived from Datura stramonium seeds showed adverse physical effects on offspring. This study emphasizes the importance of understanding the implications of this compound exposure during pregnancy, particularly concerning developmental outcomes .

Comparative Data Table

The following table summarizes key pharmacological properties and therapeutic uses of this compound compared to another common tropane alkaloid, scopolamine.

| Feature | This compound | Scopolamine |

|---|---|---|

| Primary Action | Anticholinergic | Anticholinergic |

| Common Uses | GI disorders, pain relief | Motion sickness, sedation |

| Receptor Affinity | Non-selective mAChR antagonist | Non-selective mAChR antagonist |

| Half-life (hrs) | 3.5 | 8 |

| Metabolism | Minimal hydrolysis | Hepatic metabolism |

Propiedades

Key on ui mechanism of action |

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |

|---|---|

Número CAS |

101-31-5 |

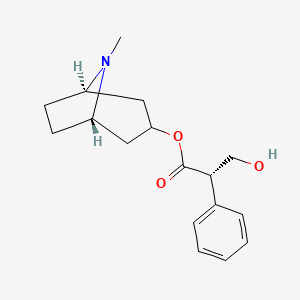

Fórmula molecular |

C17H23NO3 |

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

Clave InChI |

RKUNBYITZUJHSG-LGGPCSOHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

SMILES isomérico |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

SMILES canónico |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Apariencia |

Solid powder |

Color/Form |

Long, orthorhombic prisms from acetone Rhombic needles (dilute ethyl alcohol) White crystals or powde |

melting_point |

118.5 °C MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ |

Key on ui other cas no. |

101-31-5 5908-99-6 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/ Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/ Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/ 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether In water, 2,200 mg/l @ 25 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.